molecular formula C22H29N3O3 B10995009 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B10995009
M. Wt: 383.5 g/mol
InChI Key: HHWVMLFIAJQFNV-UHFFFAOYSA-N
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Description

1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyrrol-1-yl tetrahydropyran moiety

Preparation Methods

The synthesis of 1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Introduction of the Pyrrol-1-yl Group: The pyrrol-1-yl group is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a pyrrole derivative.

    Formation of the Tetrahydropyran Ring: The final step involves the cyclization of the intermediate to form the tetrahydropyran ring, resulting in the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrol-1-yl moieties, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to various physiological effects. The pathways involved may include modulation of neurotransmitter release, regulation of smooth muscle contraction, and influence on cardiovascular functions .

Comparison with Similar Compounds

1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.

The uniqueness of 1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE lies in its specific structural features and its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C22H29N3O3/c1-27-20-7-3-2-6-19(20)23-12-14-24(15-13-23)21(26)18-22(8-16-28-17-9-22)25-10-4-5-11-25/h2-7,10-11H,8-9,12-18H2,1H3

InChI Key

HHWVMLFIAJQFNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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